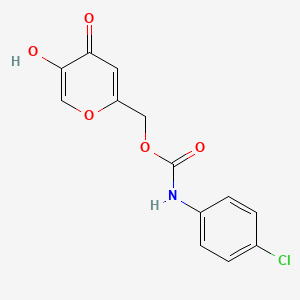
(5-hidroxi-4-oxo-4H-piran-2-il)metil N-(4-clorofenil)carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C13H10ClNO5 and a molecular weight of 295.68 g/mol . This compound is known for its unique structure, which includes a pyran ring and a carbamate group, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-yl methanol with 4-chlorophenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 5-oxo-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate.
Reduction: Formation of (5-hydroxy-4-hydroxy-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate.
Substitution: Formation of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-substituted phenyl)carbamate.
Mecanismo De Acción
The mechanism of action of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-bromophenyl)carbamate
- (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-fluorophenyl)carbamate
- (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-methylphenyl)carbamate
Uniqueness
(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl N-(4-chlorophenyl)carbamate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propiedades
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5/c14-8-1-3-9(4-2-8)15-13(18)20-6-10-5-11(16)12(17)7-19-10/h1-5,7,17H,6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPQXZVFGRQTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CC(=O)C(=CO2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













